

# Physical and chemical characteristics of 2-Chloro-5-methoxypyridin-3-amine

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## Compound of Interest

Compound Name: 2-Chloro-5-methoxypyridin-3-amine

Cat. No.: B1357752

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## An In-Depth Technical Guide to 2-Chloro-5-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Chloro-5-methoxypyridin-3-amine** is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, methoxy, and amine functional groups on a pyridine scaffold, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Chloro-5-methoxypyridin-3-amine**, including its spectroscopic properties, a potential synthetic route, and an analysis of its reactivity and stability. This information is intended to support researchers in its application for the development of novel chemical entities.

## Physicochemical Properties

The fundamental physical and chemical properties of **2-Chloro-5-methoxypyridin-3-amine** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Identifier	Value
IUPAC Name	2-Chloro-5-methoxypyridin-3-amine
CAS Number	720666-45-5 <a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> CIN <sub>2</sub> O <a href="#">[1]</a>
Molecular Weight	158.59 g/mol <a href="#">[1]</a>
Physical Property	Value
Boiling Point	311.9 °C at 760 mmHg <a href="#">[1]</a>
Density	1.311 g/cm <sup>3</sup> <a href="#">[1]</a>
Refractive Index	1.578 <a href="#">[1]</a>
Flash Point	142.4 °C <a href="#">[1]</a>
Vapor Pressure	0.000548 mmHg at 25°C <a href="#">[1]</a>
Predicted Property	Value
pKa	0.21 ± 0.10 <a href="#">[1]</a>
LogP	1.907 <a href="#">[1]</a>
XLogP3	1.1 <a href="#">[1]</a>
Hydrogen Bond Donor Count	1 <a href="#">[1]</a>
Hydrogen Bond Acceptor Count	3 <a href="#">[1]</a>
Rotatable Bond Count	1 <a href="#">[1]</a>

## Spectroscopic Data

While experimental spectra for **2-Chloro-5-methoxypyridin-3-amine** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure.

## **<sup>1</sup>H NMR Spectroscopy (Predicted)**

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
Methoxy Protons (-OCH <sub>3</sub> )	~3.8	Singlet	3H
Aromatic Proton	~7.0	Doublet	1H
Aromatic Proton	~7.5	Doublet	1H
Amine Protons (-NH <sub>2</sub> )	Broad Singlet	2H	

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

Assignment	Chemical Shift (ppm)
Methoxy Carbon (-OCH <sub>3</sub> )	~55
Aromatic Carbons	~110-150

## **Infrared (IR) Spectroscopy (Predicted)**

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
N-H Stretch (Amine)	3300-3500 (two bands for primary amine)
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-3000
C=C Stretch (Aromatic)	1400-1600
C-N Stretch	1250-1350
C-O Stretch (Aryl Ether)	1200-1275
C-Cl Stretch	600-800

## **Mass Spectrometry (Predicted)**

The electron ionization mass spectrum of **2-Chloro-5-methoxypyridin-3-amine** is expected to show a molecular ion peak [M]<sup>+</sup> at m/z 158 and an isotope peak [M+2]<sup>+</sup> at m/z 160 with an

intensity of approximately one-third of the molecular ion peak, which is characteristic of a compound containing one chlorine atom.

## Experimental Protocols

### Proposed Synthesis of 2-Chloro-5-methoxypyridin-3-amine

A potential synthetic route to **2-Chloro-5-methoxypyridin-3-amine** can be adapted from the known synthesis of 2-chloro-5-methoxypyridine. The proposed two-step synthesis starts from the commercially available 2-chloro-5-hydroxypyridine.

#### Step 1: Synthesis of 2-Chloro-5-methoxypyridine

This step involves the methylation of 2-chloro-5-hydroxypyridine.

- Materials:
  - 2-chloro-5-hydroxypyridine
  - Iodomethane ( $\text{CH}_3\text{I}$ )
  - Sodium methoxide ( $\text{NaOMe}$ ) in methanol
  - N,N-Dimethylformamide (DMF)
  - Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
  - Ethyl acetate
  - Saturated brine
  - Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - Dissolve 2-chloro-5-hydroxypyridine and iodomethane in DMF under a nitrogen atmosphere.

- Slowly add a solution of sodium methoxide in methanol to the reaction mixture.
- Stir the reaction at room temperature for approximately 1.5 hours.
- Quench the reaction by adding saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate.
- Wash the organic layer with saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain 2-chloro-5-methoxypyridine.

### Step 2: Amination of 2-Chloro-5-methoxypyridine

This step would involve the introduction of an amine group at the 3-position of the pyridine ring. This can be a challenging transformation and may require optimization. A potential approach is directed ortho-metallation followed by reaction with an aminating agent.

- Materials:
  - 2-Chloro-5-methoxypyridine
  - A strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi)
  - An aminating agent (e.g., a source of electrophilic amine)
  - Anhydrous tetrahydrofuran (THF)
  - Quenching solution (e.g., saturated aqueous ammonium chloride)
  - Organic solvent for extraction (e.g., ethyl acetate)
  - Drying agent (e.g., anhydrous sodium sulfate)
- Procedure (General):

- Dissolve 2-chloro-5-methoxypyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).
- Slowly add a solution of the strong base to deprotonate the pyridine ring, likely at the C3 position due to directing effects of the chloro and methoxy groups.
- After stirring for a period to allow for metalation, add the aminating agent.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with a suitable quenching solution.
- Extract the product with an organic solvent.
- Wash, dry, and concentrate the organic layer.
- Purify the crude product by chromatography.

Note: This is a proposed general procedure and would require significant experimental optimization.

## Reactivity, Stability, and Potential Applications

### Chemical Reactivity

The reactivity of **2-Chloro-5-methoxypyridin-3-amine** is governed by its three functional groups:

- Amine Group: The primary amine group is nucleophilic and can participate in various reactions such as acylation, alkylation, and formation of Schiff bases.
- Chloro Group: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although the electron-donating methoxy and amino groups may decrease its reactivity compared to unsubstituted 2-chloropyridine. This position is a key handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

- **Methoxy Group:** The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr<sub>3</sub>).
- **Pyridine Ring:** The pyridine ring itself can undergo electrophilic substitution, although the electron-donating substituents will influence the position of substitution.

## Stability and Storage

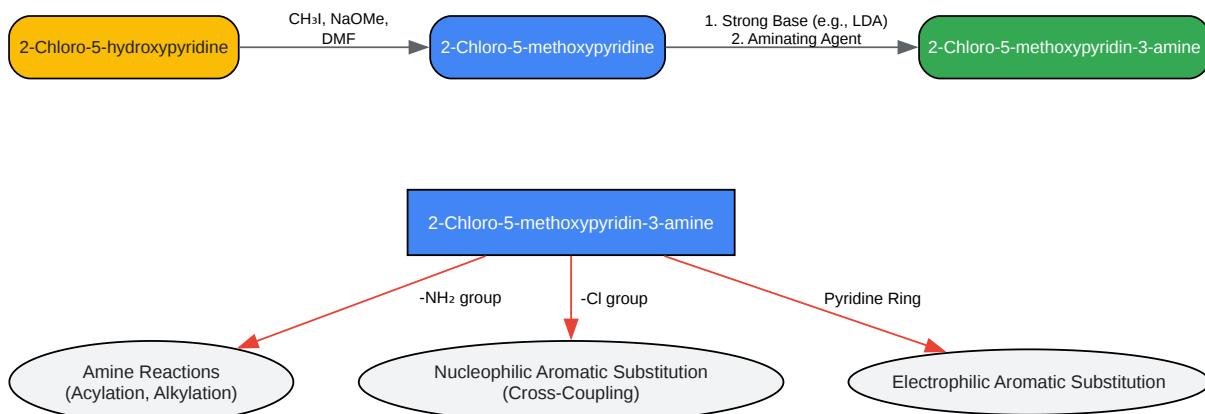
**2-Chloro-5-methoxypyridin-3-amine** is expected to be a stable solid under standard laboratory conditions. However, like many amines, it may be sensitive to light and air over long periods. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[\[1\]](#)

## Potential Applications in Drug Discovery

Substituted pyridines are a common scaffold in many approved drugs. The presence of multiple functional groups on **2-Chloro-5-methoxypyridin-3-amine** makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The chloro group, in particular, serves as a versatile point for modification. While no specific signaling pathway involvement for this exact molecule is documented, related methoxypyridine derivatives have been investigated as inhibitors of various kinases, including PI3K/mTOR, suggesting a potential area of exploration for this compound in cancer drug discovery.

## Visualizations

### Proposed Synthetic Pathway



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## References

- 1. [lookchem.com](http://lookchem.com) [lookchem.com]
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